molecular formula C13H11NO4 B1449733 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1375471-51-4

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1449733
CAS RN: 1375471-51-4
M. Wt: 245.23 g/mol
InChI Key: WLCNIFNPFQXFKN-UHFFFAOYSA-N
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Description

Phenolic acids are a type of aromatic acid compound which often have a carboxylic acid group and a phenolic ring . They are widely distributed in the plant kingdom and have diverse biological functions .


Synthesis Analysis

The synthesis of phenolic compounds can involve various chemical reactions. For instance, 5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, the molecular formula of 5-(4-Hydroxyphenyl)pentanoic acid is C11H14O3, with an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .


Chemical Reactions Analysis

Phenolic acids can undergo various chemical reactions. For example, they can be sulfated, forming sulfates, along with other conjugates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 5-(4-Hydroxyphenyl)pentanoic acid has a molecular formula of C11H14O3, with an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilator Properties

1,4-Dihydropyridines, including derivatives like 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, exhibit properties as antihypertensive agents and coronary vessel dilators. This is attributed to the structure of the compounds, which are synthesized through specific chemical processes (Abernathy, 1978).

Structural Characterization and Chemical Analysis

In the realm of chemical analysis and structural characterization, these compounds, including their derivatives and isomers, have been studied extensively. For instance, methods like NMR analysis have been employed to verify structures and understand their chemical behavior (Irvine, Cooper, & Thornburgh, 2008).

Antimicrobial Applications

Some derivatives of 1,4-Dihydropyridine, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Shastri & Post, 2019).

Hydrogen Bonding Studies

Research has also delved into the hydrogen bonding characteristics of related dihydropyridin compounds. These studies help in understanding the molecular interactions and stability of these compounds, which is crucial for their potential applications in various fields (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Synthesis and Chemical Reactions

The synthesis and reaction behavior of these compounds, including their interaction with different chemicals and the resulting products, have been a subject of interest. This includes studies on their oxidation with chemicals like selenium dioxide and their behavior in various chemical environments (Khanina & Dubur, 1982).

Mechanism of Action

The mechanism of action of phenolic acids can vary depending on their specific structure and the biological system they interact with. For example, tyrosine, a type of phenolic acid, plays a special role by virtue of the phenol functionality. Its hydroxy group is able to form the ester linkage, with phosphate in particular .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 3-(4-Hydroxyphenyl)propionic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of phenolic acids could involve the development of new synthetic routes and the exploration of their potential applications in various fields . For example, diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain .

properties

IUPAC Name

5-(4-hydroxyphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-7-10(8-2-4-9(15)5-3-8)6-11(13(17)18)12(16)14-7/h2-6,15H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNIFNPFQXFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144925
Record name 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375471-51-4
Record name 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1,2-dihydro-5-(4-hydroxyphenyl)-6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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